molecular formula C17H17NO4 B4602855 4-(acetylamino)phenyl 2-ethoxybenzoate

4-(acetylamino)phenyl 2-ethoxybenzoate

Cat. No.: B4602855
M. Wt: 299.32 g/mol
InChI Key: KSFIFHUJDDDLEU-UHFFFAOYSA-N
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Description

4-(Acetylamino)phenyl 2-ethoxybenzoate is an organic compound characterized by a benzoate ester backbone with two key substituents:

  • A 2-ethoxy group on the benzoic acid moiety.
  • A 4-acetylamino group on the phenyl ring of the ester.

This structural arrangement confers unique physicochemical properties, such as moderate lipophilicity (due to the ethoxy group) and hydrogen-bonding capacity (via the acetylamino group).

Properties

IUPAC Name

(4-acetamidophenyl) 2-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-3-21-16-7-5-4-6-15(16)17(20)22-14-10-8-13(9-11-14)18-12(2)19/h4-11H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFIFHUJDDDLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(acetylamino)phenyl 2-ethoxybenzoate typically involves the reaction of 4-aminophenol with 2-ethoxybenzoic acid in the presence of acetic anhydride. The reaction conditions often include a suitable solvent such as dichloromethane and a catalyst like pyridine to facilitate the acetylation process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(acetylamino)phenyl 2-ethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetylamino group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(acetylamino)phenyl 2-ethoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(acetylamino)phenyl 2-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group plays a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences between 4-(acetylamino)phenyl 2-ethoxybenzoate and key analogs:

Compound Name Structural Features Key Differences
This compound - 2-ethoxybenzoate ester
- 4-acetylamino phenyl group
Reference compound for comparison.
Ethyl 4-(acetylamino)-3-methyl-5-nitrobenzoate - Nitro group at position 5
- Methyl group at position 3
Additional nitro and methyl groups enhance electrophilicity and steric bulk.
N-[4-(Acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide - Methoxyphenoxy acetamide chain
- No ester group
Replaces benzoate ester with an acetamide chain; alters solubility and target affinity.
2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-methylbenzoate - Ethylbenzyl amino-oxoethyl group
- 4-methylbenzoate
Amino-oxoethyl substituent may enhance enzyme inhibition compared to acetylamino.
Methyl 4-[(4-methoxyphenyl)acetyl]amino benzoate - Methoxyphenyl acetyl group
- Methyl ester
Methoxy group increases electron density; methyl ester reduces steric hindrance.

Physicochemical Properties

  • Solubility: The acetylamino group improves water solubility relative to non-polar analogs like ethyl 4-(dimethylamino)benzoate .
  • Reactivity : The absence of electron-withdrawing groups (e.g., nitro in ) makes the target compound less reactive in electrophilic substitutions but more stable under physiological conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(acetylamino)phenyl 2-ethoxybenzoate
Reactant of Route 2
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